molecular formula C14H18Cl2N2O B14689282 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine CAS No. 33210-51-4

2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine

Cat. No.: B14689282
CAS No.: 33210-51-4
M. Wt: 301.2 g/mol
InChI Key: UATFZPLWQAQNGN-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a dichloroethoxybenzyl group and a methyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine typically involves the following steps:

    Formation of the Dichloroethoxybenzyl Intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with ethanol in the presence of a base such as sodium hydroxide to form 3,4-dichloro-alpha-ethoxybenzyl alcohol.

    Cyclization to Form the Pyrimidine Ring: The intermediate is then reacted with a suitable amine, such as methylamine, and a carbonyl compound, such as formaldehyde, under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichloro-alpha-ethoxybenzyl)-2-imidazoline
  • 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline
  • 3,4,5,6-Tetrahydro-2-(3,4-dichloro-alpha-ethoxybenzyl)pyrimidine

Uniqueness

2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

33210-51-4

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

2-[(3,4-dichloro-5-methylphenyl)-ethoxymethyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C14H18Cl2N2O/c1-3-19-13(14-17-5-4-6-18-14)10-7-9(2)12(16)11(15)8-10/h7-8,13H,3-6H2,1-2H3,(H,17,18)

InChI Key

UATFZPLWQAQNGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=C(C(=C1)C)Cl)Cl)C2=NCCCN2

Origin of Product

United States

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